(R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
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Overview
Description
®-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group, which is known for its unique properties and applications in various scientific domains. The presence of the trifluoromethyl group imparts distinct chemical and physical properties to the compound, making it valuable in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-trifluoromethylaniline with propionic acid under specific conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. Enzymatic processes have been developed to produce such compounds efficiently. These processes often utilize NAD(P)H-dependent carbonyl reductases and specific co-substrates to regenerate cofactors, ensuring a continuous and efficient production cycle .
Chemical Reactions Analysis
Types of Reactions: ®-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The trifluoromethyl group can participate in radical trifluoromethylation reactions, which are crucial in pharmaceuticals and agrochemicals .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction pathway. For instance, radical trifluoromethylation often requires specific radical initiators and controlled reaction environments .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
®-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it serves as a precursor for developing pharmaceuticals with enhanced efficacy and stability due to the presence of the trifluoromethyl group . Additionally, its unique properties make it valuable in the development of materials for electronics and other industrial applications .
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets, enhancing its biological activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other amino acids with trifluoromethyl groups, such as ®-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid . These compounds share structural similarities but may differ in their specific properties and applications.
Uniqueness: What sets ®-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid apart is its specific trifluoromethyl substitution pattern, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability and specific reactivity profiles .
Properties
IUPAC Name |
(2R)-2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURBNIPKSRJAIQ-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C[C@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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